REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[NH:6]C(=O)[O:8][C:9](=O)[C:4]=2[CH:3]=1.[CH3:14][NH2:15]>C(O)C>[NH2:6][C:5]1[CH:12]=[CH:13][C:2]([OH:1])=[CH:3][C:4]=1[C:9]([NH:15][CH3:14])=[O:8]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(NC(OC2=O)=O)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.92 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product purified by silica chromatography, eluent 5% methanol in dichloromethane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.68 mmol | |
AMOUNT: MASS | 280 mg | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |